Tolyl isocyanate chemical properties and reactivity
Tolyl isocyanate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Tolyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolyl isocyanate, existing as ortho (o-), meta (m-), and para (p-) isomers, is an aromatic organic compound of significant interest in synthetic chemistry. Characterized by a highly reactive isocyanate (-N=C=O) functional group attached to a toluene core, it serves as a crucial intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, pesticides, and polymers.[1] Its reactivity is dominated by the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with nucleophiles. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental methodologies associated with tolyl isocyanate, with a focus on its applications in research and development.
Chemical and Physical Properties
The physical properties of tolyl isocyanate isomers are distinct, influencing their handling and application. The para-isomer is a solid at room temperature, while the ortho- and meta-isomers are liquids. All isomers are moisture-sensitive and generally soluble in organic solvents, with limited solubility in water.[2][3][4]
Table 1: Physical and Chemical Properties of Tolyl Isocyanate Isomers
| Property | o-Tolyl Isocyanate | m-Tolyl Isocyanate | p-Tolyl Isocyanate |
| CAS Number | 614-68-6[5] | 621-29-4[6] | 622-58-2[7] |
| Molecular Formula | C₈H₇NO[5] | C₈H₇NO[8] | C₈H₇NO[9] |
| Molecular Weight | 133.15 g/mol [5] | 133.15 g/mol [8] | 133.15 g/mol [9] |
| Appearance | Colorless to pale yellow liquid[2] | Clear colorless to pale yellow liquid[6] | Clear slightly brown liquid / White to light brown solid[7][10] |
| Density | 1.074 g/mL at 25 °C[11] | 1.033 g/mL at 25 °C[12] | 1.056 g/mL at 25 °C[7][9] |
| Melting Point | N/A | N/A | 29-35 °C[10] |
| Boiling Point | 185-186 °C (lit.)[3][11] | 75-76 °C at 12 mmHg (lit.)[12] | 70-72 °C at 10 mmHg (lit.)[7][9] |
| Flash Point | 92 °C (197 °F)[3] | 65 °C (149 °F)[12] | 66 °C (150.8 °F) |
| Refractive Index | n20/D 1.535 (lit.)[11] | n20/D 1.5305 (lit.)[12] | n20/D 1.531 (lit.)[7][9] |
Chemical Reactivity
The reactivity of the tolyl isocyanate isomers is governed by the electrophilic isocyanate functional group. The carbon atom in the -N=C=O group is susceptible to nucleophilic attack, leading to the formation of stable addition products.
Reaction with Nucleophiles
Alcohols: Tolyl isocyanates react with alcohols to form carbamates, commonly known as urethanes.[2] This reaction is fundamental to the production of polyurethane polymers when diisocyanates are used.[13] The reaction can be catalyzed by substances like ferric acetylacetonate.[14]
Amines: The reaction with primary or secondary amines yields substituted ureas. This reaction is typically faster than the reaction with alcohols.
Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reactivity necessitates handling tolyl isocyanates under moisture-free conditions.[3][4]
Caption: General reactivity of tolyl isocyanate with nucleophiles.
Polymerization
m-Tolyl isocyanate can undergo polymerization to form the corresponding polymers, a reaction that can be initiated by catalysts such as lanthanum isopropoxide.[6][12]
Atmospheric Reactions
In atmospheric chemistry, the reaction of p-tolyl isocyanate with hydroxyl (OH) radicals is a significant degradation pathway.[15] Studies have shown that OH addition to the aromatic ring is the dominant reaction channel, with addition at the ortho-position relative to the NCO group being the most favorable.[15] H-abstraction from the methyl group is a minor but notable pathway.[15]
Experimental Protocols
Synthesis of p-Tolyl Isocyanate via Phosgenation
This protocol is based on a general procedure for synthesizing isocyanates from aromatic amines using bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to phosgene gas.[16]
Materials:
-
p-Toluidine
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Anhydrous Chloroform (CHCl₃)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a fume hood, dissolve triphosgene in anhydrous CHCl₃ in a three-necked flask equipped with a dropping funnel, condenser, and inert gas inlet.
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of p-toluidine in anhydrous CHCl₃.
-
Add the p-toluidine solution dropwise to the cooled triphosgene solution with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Gently heat the reaction mixture to reflux. Continue refluxing until the solution becomes clear, indicating the completion of the reaction.
-
Cool the mixture to room temperature.
-
Evaporate the solvent under atmospheric pressure.
-
Purify the crude p-tolyl isocyanate by vacuum distillation to obtain the final product.
Caption: Experimental workflow for tolyl isocyanate synthesis.
Urethane Synthesis from p-Tolyl Isocyanate and n-Butanol
This protocol describes the synthesis of n-butyl N-p-tolylcarbamate, a typical urethane.
Materials:
-
p-Tolyl isocyanate
-
n-Butanol (anhydrous)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Catalyst (optional, e.g., a few drops of dibutyltin dilaurate or ferric acetylacetonate)[14]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a fume hood, dissolve p-tolyl isocyanate in the anhydrous solvent in a flask under an inert atmosphere.
-
Add a stoichiometric amount of anhydrous n-butanol to the solution while stirring. A slight excess of the alcohol can be used.[13]
-
If a catalyst is used, add it to the reaction mixture.
-
The reaction is exothermic. Maintain the temperature as needed (e.g., with a water bath).
-
Monitor the reaction progress using infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting urethane product can be purified by recrystallization, typically from a solvent like petroleum ether.[13]
Applications in Research and Drug Development
Tolyl isocyanate and its derivatives are valuable reagents in several scientific domains:
-
Pharmaceutical Synthesis: They are used as intermediates in the synthesis of complex organic molecules. For example, m-tolyl isocyanate is a reagent in the synthesis of analogs of cholecystokinin type-B receptor antagonists.[6][12]
-
Derivatizing Agent: p-Toluenesulfonyl isocyanate is a highly reactive derivatizing agent for compounds containing hydroxyl groups.[17] The derivatization introduces an easily ionizable moiety, which significantly enhances detection sensitivity in mass spectrometry, aiding in the analysis of metabolites in biological samples like plasma.[17]
-
Pesticide Development: p-Tolyl isocyanate is an intermediate in the synthesis of herbicides.[10]
-
Immunological Research: p-Tolyl isocyanate reacts with human serum albumin to form antigens.[7] These antigens are used in assays to detect specific IgE antibodies in individuals with hypersensitivity to diisocyanates like toluene diisocyanate (TDI), providing valuable tools for occupational health research.[18]
References
- 1. manavchem.com [manavchem.com]
- 2. CAS 614-68-6: o-Tolyl isocyanate | CymitQuimica [cymitquimica.com]
- 3. store.p212121.com [store.p212121.com]
- 4. o-Tolyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Tolyl isocyanate | C8H7NO | CID 69194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m-Tolyl isocyanate | 621-29-4 [chemicalbook.com]
- 7. p-Tolyl isocyanate | 622-58-2 [chemicalbook.com]
- 8. m-Tolyl isocyanate | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Tolyl isocyanate [chembk.com]
- 10. upchemusa.com [upchemusa.com]
- 11. chembk.com [chembk.com]
- 12. 间甲苯异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. p-Tolyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 17. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p-Tolyl Isocyanate | CAS#:622-58-2 | Chemsrc [chemsrc.com]
